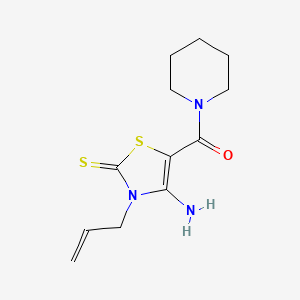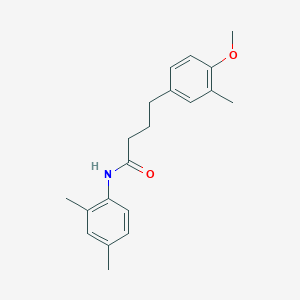![molecular formula C18H21N3O3 B5706637 N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide, commonly referred to as BPNH, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPNH is a hydrazide derivative of nicotinic acid and has been shown to exhibit promising antitumor and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of BPNH is not fully understood. However, it has been suggested that BPNH exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. BPNH also appears to suppress the expression of genes involved in tumor cell invasion and metastasis. The anti-inflammatory effects of BPNH are thought to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
BPNH has been shown to exhibit low toxicity and high selectivity towards cancer cells. In addition to its antitumor and anti-inflammatory properties, BPNH has been reported to possess antioxidant and neuroprotective effects. BPNH has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BPNH in lab experiments is its low toxicity and high selectivity towards cancer cells. BPNH is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using BPNH in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There is a growing interest in the potential therapeutic applications of BPNH in cancer and inflammation. Future research could focus on elucidating the mechanism of action of BPNH, optimizing the synthesis method to improve its bioavailability, and exploring its potential applications in other disease areas such as neurodegenerative disorders.
Méthodes De Synthèse
BPNH is synthesized through a multi-step process involving the reaction of nicotinic acid with tert-butyl bromoacetate, followed by hydrazinolysis and acylation with 4-tert-butylphenol. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
BPNH has been extensively studied for its potential therapeutic applications in cancer and inflammation. In vitro studies have shown that BPNH inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BPNH has also been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)14-6-8-15(9-7-14)24-12-16(22)20-21-17(23)13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBBGRVDZVZSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-tert-butylphenoxy)acetyl]pyridine-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5706565.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)
